2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N6O3S2 and its molecular weight is 406.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Applications
Several papers delve into the synthesis, characterization, and potential applications of compounds with complex structures, including those related to pyrimidine derivatives, which share a base structural similarity to the compound . These studies often explore the bioactivity of such compounds, including their potential as pharmaceutical agents or in other scientific applications.
For example, research on cephalosporins, a class of β-lactam antibiotics, involves complex chemical structures with therapeutic applications. One study evaluated the tolerance of cefazedone in humans, finding it comparable to other cephalosporins like cefazolin, with good systemic and local tolerance (Züllich & Sack, 1979). Another study on cefazedone highlighted its potential nephrotoxicity, comparing it to other antibiotics like gentamicin and cefazolin, suggesting no additive nephrotoxic effects when combined with gentamicin (Mondorf Aw, 1979).
Metabolism and Bioactivation Studies
Research on the metabolism and bioactivation of complex compounds provides insight into how such molecules might interact with biological systems. For instance, studies on the metabolism of heterocyclic amines, like MeIQx and PhIP, in humans and rodents explore the formation of DNA and protein adducts, which are crucial for understanding carcinogenic risk (Turteltaub et al., 1999). These investigations into how the body processes and detoxifies compounds could be analogous to understanding the metabolism of the specified compound, given its complex structure.
Imaging and Diagnostic Applications
In the realm of imaging and diagnostics, novel compounds are often evaluated for their potential as radioligands or markers. For example, the evaluation of 11C-DPA-713 as a novel ligand for imaging translocator protein (TSPO) expression in humans with PET scans (Endres et al., 2009) showcases the process of assessing new compounds for their applicability in medical imaging. This research area might be relevant for exploring the diagnostic applications of the compound , particularly if it has unique binding properties or interactions within biological systems.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S2/c1-4-5-9-18-12-11(14(24)22(3)16(25)21(12)2)13(19-9)27-8-10(23)20-15-17-6-7-26-15/h6-7H,4-5,8H2,1-3H3,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKZLVRAMLEAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=NC=CS3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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